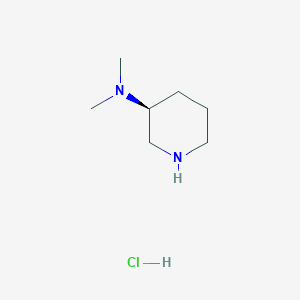

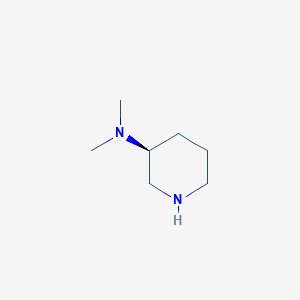

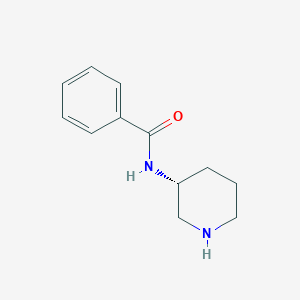

(R)-N,N-Dimethylpiperidin-3-amine

Overview

Description

(R)-N,N-Dimethylpiperidin-3-amine, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a chiral amine that belongs to the class of piperidine compounds. It is a colorless liquid that has a strong odor and is highly soluble in water. The purpose of

Scientific Research Applications

Corrosion Inhibition

- Inhibitory Properties for Iron Corrosion : A study explored the inhibitory effects of N-heterocyclic amines, including compounds like (R)-N,N-Dimethylpiperidin-3-amine, on iron corrosion in acidic environments. The compounds showed effectiveness in suppressing corrosion processes through surface adsorption (Babić-Samardžija, Khaled, & Hackerman, 2005).

Chemical Synthesis and Catalysis

- N-Dimethylation and N-Functionalization of Amines : Research on the selective N-dimethylation of various functional amines, including (R)-N,N-Dimethylpiperidin-3-amine, utilized carbon-supported Ru nanoparticles as catalysts. This method is applicable in the synthesis of tertiary amines from primary and secondary amines, showing operational simplicity and high turnover (Liu, Song, Wu, & Ma, 2021).

Atmospheric Chemistry

- Role in Particle Formation : The size distribution of alkyl amines, including dimethylamine, in continental particulate matter was analyzed, showing a significant presence in certain particle sizes in the atmosphere. This study highlights the role of such amines in atmospheric processes (VandenBoer, Petroff, Markovic, & Murphy, 2010).

Biochemistry and Medicine

- Degradable Poly(β-amino esters) : Research into poly(β-aminoesters) synthesized from N,N‘-dimethylethylenediamine and piperazine demonstrates their potential in biomedical applications. These polymers, which degrade into non-toxic products, have implications for drug delivery systems (Lynn & Langer, 2000).

Materials Science

- Rotational Barriers in Dialkylaminochlorophosphines : A study investigated the rotational barriers in substituted piperidinochlorophenylphosphines. Such research is significant in the field of materials science, particularly in understanding the properties of phosphine-based materials (Anagnostis & Turnbull, 2004).

properties

IUPAC Name |

(3R)-N,N-dimethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGVIZJUIPNHLI-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N,N-Dimethylpiperidin-3-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3079148.png)

acetic acid](/img/structure/B3079150.png)